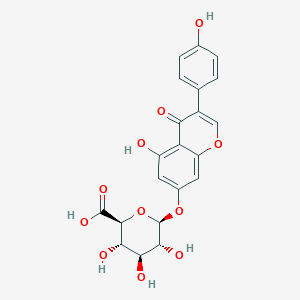

Genistein 7-O-glucuronide

概要

説明

Genistein 7-O-glucuronide is a naturally occurring compound derived from genistein, an isoflavonoid found predominantly in soybeans and other legumes. It is a glucuronide conjugate of genistein, formed through the attachment of a glucuronic acid moiety to the 7-hydroxyl group of genistein. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-O-glucuronide typically involves the enzymatic glucuronidation of genistein. This process can be catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor, and the reaction is carried out in a suitable buffer at an optimal pH and temperature .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial or plant cell cultures that express the necessary UGT enzymes. This approach allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity .

化学反応の分析

Types of Reactions: Genistein 7-O-glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound back to its aglycone form, genistein.

Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glucuronic acid moiety, releasing free genistein.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucuronidase) are employed.

Major Products Formed:

Oxidation: Quinone derivatives of genistein.

Reduction: Free genistein.

Hydrolysis: Free genistein and glucuronic acid.

科学的研究の応用

Antioxidant Properties

G-7-G exhibits notable antioxidant properties, which have been studied extensively. Research indicates that G-7-G retains the ability to inhibit copper-mediated lipid oxidation in low-density lipoprotein (LDL). In vitro assays demonstrated that G-7-G can scavenge free radicals and reduce oxidative stress, although its effectiveness is somewhat diminished compared to its parent compound, genistein. Specifically, G-7-G showed 45% of the antioxidant capacity of genistein in the Trolox Equivalent Antioxidant Capacity (TEAC) assay and 51% in the Ferric Reducing Antioxidant Power (FRAP) assay .

Cancer Prevention

The role of G-7-G in cancer prevention has been a focal point of research. Genistein and its metabolites have been linked to reduced risks of hormone-dependent cancers, such as breast cancer. Studies have shown that G-7-G can modulate cell proliferation in breast cancer cell lines (e.g., MCF-7 and T47D), exhibiting both stimulatory effects at low concentrations and inhibitory effects at higher concentrations . These findings suggest that G-7-G may play a role in chemoprevention by regulating epithelial cell growth.

Case Study: Breast Cancer Cell Lines

In a study involving cultured breast cancer cells, G-7-G was metabolized extensively, influencing its proliferative actions. While it displayed weak stimulation activity in MCF-7 cells, it underwent significant metabolism in T47D cells, indicating potential variations in biological activity based on cellular context .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of G-7-G is crucial for evaluating its therapeutic potential. A sensitive UPLC-MS/MS method was developed to quantify G-7-G alongside other genistein metabolites in biological samples. This method demonstrated high sensitivity and reproducibility, enabling detailed pharmacokinetic studies . In bioavailability studies conducted on mice, G-7-G was shown to be well absorbed following intravenous and oral administration, with an oral bioavailability of approximately 24% .

Metabolism Studies

Metabolic pathways involving G-7-G are pivotal for understanding its biological effects. Research indicates that genistein is extensively metabolized into glucuronides like G-7-G in various tissues, including the liver and mammary cells. The metabolic fate of G-7-G can significantly influence its biological activity and efficacy as a therapeutic agent .

Table: Metabolic Pathways of Genistein and Its Conjugates

| Metabolite | Source | Biological Activity |

|---|---|---|

| Genistein | Soy products | Anti-cancer effects |

| Genistein 7-O-glucuronide | Human plasma | Weak stimulation in cancer |

| Genistein 4'-O-glucuronide | Human plasma | Varies by tissue type |

| Genistein 4'-O-sulfate | Human plasma | Modulates cell growth |

Implications for Dietary Intake

The consumption of soy products rich in genistein has implications for public health, particularly concerning diet-related chronic diseases. As evidenced by studies showing the presence of G-7-G in human plasma after dietary intake of soy foods, it is suggested that these metabolites may be responsible for some health benefits attributed to soy consumption .

作用機序

Genistein 7-O-glucuronide exerts its effects through multiple mechanisms:

Anticancer Activity: It inhibits protein-tyrosine kinases and topoisomerase-II, leading to cell cycle arrest and apoptosis in cancer cells.

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: It reduces the secretion of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and interleukin-8.

Hormone Regulation: As a phytoestrogen, it interacts with estrogen receptors, modulating the transcription of estrogen-responsive genes.

類似化合物との比較

Genistein 7-O-glucuronide is similar to other isoflavone glucuronides, such as:

Daidzein 7-O-glucuronide: Another isoflavone glucuronide with similar biological activities but differing in the position of hydroxyl groups.

Glycitein 7-O-glucuronide: Similar in structure but with a methoxy group instead of a hydroxyl group at the 6-position.

Uniqueness: this compound is unique due to its specific glucuronidation at the 7-position, which influences its bioavailability, metabolism, and biological activity. Its potent antioxidant and anticancer properties, along with its ability to modulate hormone activity, make it a compound of significant interest in various fields of research .

生物活性

Genistein 7-O-glucuronide (G-7-G) is a metabolite of genistein, an isoflavone predominantly found in soy products. This compound has garnered significant attention due to its potential biological activities, particularly in relation to its effects on hormone-dependent diseases, cancer, and oxidative stress. This article provides a comprehensive overview of the biological activity of G-7-G, including its pharmacokinetics, mechanisms of action, and implications for health.

Pharmacokinetics and Metabolism

G-7-G is primarily formed through the glucuronidation of genistein, a process that occurs in the liver and intestines. Research indicates that after ingestion of soy products, G-7-G is one of the major metabolites excreted in urine. A study involving healthy volunteers demonstrated that the apparent terminal half-life for genistein glucuronides was approximately 6.0 hours, suggesting efficient metabolism and clearance from the body .

The metabolism of G-7-G can influence its biological activity. For instance, it has been observed that G-7-G undergoes hydrolysis to release active genistein within target cells, which may enhance its estrogenic effects . In breast cancer cell lines such as MCF-7 and T47D, G-7-G exhibited weak stimulation activity but was metabolized extensively to genistein, which contributed to its proliferative effects .

Antioxidant Properties

G-7-G exhibits notable antioxidant activity. In vitro studies have shown that it can protect cells from oxidative damage induced by reactive oxygen species (ROS). For example, experiments with human hepatocarcinoma cell lines demonstrated that G-7-G could reduce oxidative stress markers significantly . The antioxidant capacity is crucial for mitigating cellular damage and may play a role in cancer prevention.

Estrogenic Activity

G-7-G acts on estrogen receptors (ERα and ERβ), displaying both agonistic and antagonistic properties depending on concentration levels. At lower concentrations, it can mimic estrogen's effects, while at higher concentrations, it may inhibit estrogenic activity . This duality suggests that G-7-G could be beneficial in conditions influenced by estrogen levels, such as certain types of breast cancer.

Case Studies and Research Findings

-

Breast Cancer Cell Lines :

- In a study examining the effects of G-7-G on MCF-7 and T47D cells, it was found that while G-7-G alone had limited effects on cell proliferation, its conversion to genistein within these cells led to significant growth stimulation .

- The study highlighted that the presence of estrogen receptors was critical for the proliferative response to G-7-G.

- Urinary Excretion Studies :

- Antioxidant Activity Assessment :

Comparative Analysis of Genistein and Its Metabolites

| Compound | Estrogenic Activity | Antioxidant Activity | Bioavailability |

|---|---|---|---|

| Genistein | High | Moderate | High |

| This compound | Moderate | High | Moderate |

| Genistein 4′-sulfate | Low | Low | Low |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVINIISUDEORF-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579964 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38482-81-4 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。